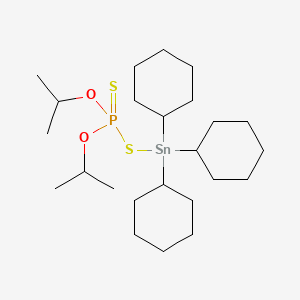
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- is a complex organotin compound. Organotin compounds are characterized by the presence of tin-carbon bonds and have a wide range of applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- typically involves the reaction of tricyclohexyltin chloride with diisopropoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the tricyclohexyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while reduction can produce organotin hydrides .
Scientific Research Applications
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications in organic synthesis and industrial processes.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tricyclohexyltin hydroxide: Used as an acaricide in agriculture.
Uniqueness
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
49538-98-9 |
|---|---|
Molecular Formula |
C24H47O2PS2Sn |
Molecular Weight |
581.4 g/mol |
IUPAC Name |
di(propan-2-yloxy)-sulfanylidene-tricyclohexylstannylsulfanyl-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.3C6H11.Sn/c1-5(2)7-9(10,11)8-6(3)4;3*1-2-4-6-5-3-1;/h5-6H,1-4H3,(H,10,11);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI Key |
SSKRBEYZYVPIRV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)S[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















